molecular formula C13H15N3O2 B5850474 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 7256-86-2

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5850474
CAS No.: 7256-86-2
M. Wt: 245.28 g/mol
InChI Key: ZAXVAVJUYTUDSX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring structure, which is substituted with two methyl groups at positions 1 and 3, and a p-tolylamino group at position 6. The compound also contains two keto groups at positions 2 and 4, making it a dione. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with p-toluidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A precursor in the synthesis of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione.

    6-Aminouracil: Another pyrimidine derivative with similar structural features.

    p-Toluidine: A starting material used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and p-tolylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.282 g/mol
  • Structural Characteristics : The compound features a pyrimidine core substituted with dimethyl and p-tolylamino groups which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. Specifically, studies have shown that related compounds possess activity against a range of microorganisms including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity. For instance, compounds with dichloro substitutions showed increased potency due to improved lipophilicity and interaction with microbial targets .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (µg/mL)Activity Against
This compound16E. faecium (vancomycin-resistant)
Dichloro derivative8S. aureus
Naphthalen-2-yl derivative2S. aureus

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism appears to involve the inhibition of key signaling pathways in cancer cells.

Mechanistic Insights

The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundA549 (lung carcinoma)15
Anilino derivativeMDA-MB-23112
Control (Erlotinib)A54916

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds targeting EGFR can disrupt signaling pathways essential for tumor growth and survival.
  • Antioxidant Properties : Some studies suggest that pyrimidine derivatives may possess antioxidant capabilities that contribute to their anticancer effects.
  • Synergistic Effects : The presence of substituents such as halogens can enhance the overall biological activity by increasing interactions with cellular targets.

Properties

IUPAC Name

1,3-dimethyl-6-(4-methylanilino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-4-6-10(7-5-9)14-11-8-12(17)16(3)13(18)15(11)2/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXVAVJUYTUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354622
Record name 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7256-86-2
Record name 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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